molecular formula C21H24N2O6 B11469161 methyl 6-{[(2,3,4-trimethoxyphenyl)carbonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate

methyl 6-{[(2,3,4-trimethoxyphenyl)carbonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B11469161
M. Wt: 400.4 g/mol
InChI Key: IRAZNCWKLOJCCK-UHFFFAOYSA-N
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Description

METHYL 6-(2,3,4-TRIMETHOXYBENZAMIDO)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-(2,3,4-TRIMETHOXYBENZAMIDO)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the benzamido group: This step involves the acylation of the tetrahydroquinoline core with 2,3,4-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 6-(2,3,4-TRIMETHOXYBENZAMIDO)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the benzamido moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamido derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of METHYL 6-(2,3,4-TRIMETHOXYBENZAMIDO)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    METHYL 6-(2,3,4-TRIMETHOXYBENZAMIDO)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE: shares structural similarities with other tetrahydroquinoline derivatives and benzamido compounds.

    Other similar compounds: 6-(2,3,4-TRIMETHOXYBENZAMIDO)-1,2,3,4-TETRAHYDROQUINOLINE and 6-(2,3,4-TRIMETHOXYBENZAMIDO)-QUINOLINE.

Uniqueness

The presence of the 2,3,4-trimethoxybenzamido group and the tetrahydroquinoline core makes this compound unique, potentially offering distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H24N2O6

Molecular Weight

400.4 g/mol

IUPAC Name

methyl 6-[(2,3,4-trimethoxybenzoyl)amino]-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C21H24N2O6/c1-26-17-10-8-15(18(27-2)19(17)28-3)20(24)22-14-7-9-16-13(12-14)6-5-11-23(16)21(25)29-4/h7-10,12H,5-6,11H2,1-4H3,(H,22,24)

InChI Key

IRAZNCWKLOJCCK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)OC)OC)OC

Origin of Product

United States

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